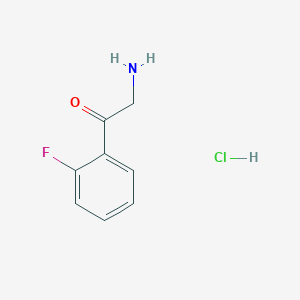

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride

Descripción

The exact mass of the compound 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHFMCRPNVXGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535007 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93102-96-6 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenacylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS Number: 93102-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS No. 93102-96-6), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). With a focus on its role in the development of central nervous system (CNS) agents, this document delves into its chemical and physical properties, outlines a detailed synthetic pathway, discusses analytical methodologies for its characterization, and explores its applications in medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a fluorinated phenethylamine derivative that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a primary amine and a ketone functional group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The presence of a fluorine atom on the phenyl ring is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound serves as a crucial starting material for the synthesis of molecules with potential therapeutic applications, particularly in the realm of neurology. It is a building block for compounds designed to exhibit anxiolytic, antidepressant, and anticonvulsant activities.[1][2] Its utility in forming benzodiazepine-like structures and other neurologically active agents underscores its importance in the ongoing quest for novel CNS therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is essential for its effective use in synthesis and formulation. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 93102-96-6 | [3] |

| Molecular Formula | C₈H₉ClFNO | [3] |

| Molecular Weight | 189.62 g/mol | |

| Appearance | White crystalline solid | [4] |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature, in a dry place | [2] |

| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route involves the bromination of a commercially available precursor followed by amination.

Synthetic Pathway Overview

The synthesis typically starts from 2'-fluoroacetophenone, which is first brominated to form an alpha-bromo ketone intermediate. This intermediate is then subjected to an amination reaction, followed by conversion to its hydrochloride salt.

Caption: Synthetic pathway for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, drawing from established methodologies for analogous compounds.[5]

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone

-

In a well-ventilated fume hood, dissolve 2'-fluoroacetophenone in a suitable solvent such as chloroform or acetic acid.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature while stirring. The addition should be done in a dropwise manner to control the exothermic reaction.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(2-fluorophenyl)ethanone.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (via Delépine Reaction)

-

Dissolve the purified 2-bromo-1-(2-fluorophenyl)ethanone in a solvent mixture, typically chloroform and ethanol.

-

Add hexamethylenetetramine (hexamine) to the solution and stir the mixture at room temperature.

-

The reaction progress is monitored by TLC. Once the starting material is consumed, the intermediate quaternary ammonium salt is hydrolyzed.

-

The hydrolysis is achieved by adding a solution of hydrochloric acid in ethanol and refluxing the mixture.

-

After cooling, the precipitated 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is collected by filtration.

-

The product is then washed with a cold solvent, such as diethyl ether, and dried under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. The following are key analytical techniques employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase HPLC method is typically employed.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method allows for the separation of the desired product from starting materials, by-products, and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H NMR and ¹³C NMR are used to confirm the presence of key functional groups and the overall structure.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.

-

Methylene protons (-CH₂-): A singlet or a multiplet around 4.0-5.0 ppm.

-

Amine protons (-NH₃⁺): A broad singlet that can be exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic carbons: Multiple signals in the range of 115-160 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JC-F).

-

Methylene carbon (-CH₂-): A signal around 45-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+H)⁺: An ion corresponding to the protonated molecule should be observed.

-

Fragmentation Pattern: Characteristic fragmentation may include the loss of the amino group, the carbonyl group, and cleavage of the bond between the carbonyl and the methylene group. The presence of the fluorine atom will also influence the fragmentation pattern.[7]

Applications in Drug Development

The primary application of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is as a key intermediate in the synthesis of CNS-active compounds, particularly those targeting the GABA-A receptor.

Precursor for Anxiolytic and Anticonvulsant Agents

This compound is a valuable precursor for the synthesis of novel anxiolytic and anticonvulsant agents.[8][9] Its structure allows for the construction of benzodiazepine and other heterocyclic ring systems that are known to modulate the activity of the GABA-A receptor, a key target for these therapeutic areas.[8]

Caption: Role as a precursor in the synthesis of CNS-active compounds.

Role in the Synthesis of Fluorinated Pharmaceuticals

The incorporation of fluorine into drug molecules is a widely used strategy to improve their pharmacological properties. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride provides a readily available source of a fluorinated phenyl ring, which can be incorporated into a variety of drug candidates. This can lead to improved metabolic stability, increased potency, and enhanced blood-brain barrier penetration.

Safety and Handling

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a valuable and versatile intermediate for the synthesis of a range of pharmaceutical compounds, particularly those targeting the central nervous system. Its unique structural features, including the presence of a fluorine atom, make it an attractive building block for the development of novel drugs with improved pharmacological profiles. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, and is intended to be a useful resource for scientists and researchers in the field of drug discovery and development.

References

[1] MySkinRecipes. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]

[2] MySkinRecipes. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]

[6] Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

[10] ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

[11] ResearchGate. (n.d.). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

[8] MDPI. (2019). Improved Synthesis of Anxiolytic, Anticonvulsant and Antinociceptive α2/α3-GABA(A)ergic Receptor Subtype Selective Ligands as Promising Agents to Treat Anxiety, Epilepsy, as well as Neuropathic Pain. Retrieved from [Link]

[12] Creative Biolabs. (n.d.). Glembatumumab Overview. Retrieved from [Link]

[9] PubMed. (2004). Design, synthesis, computational and biological evaluation of new anxiolytics. Retrieved from [Link]

[5] Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from

[13] PrecisionFDA. (n.d.). 2-AMINO-1-(2-CHLOROPHENYL)ETHANONE. Retrieved from [Link]

[7] PubMed. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines Bearing a Proximal Halo Substituent. Retrieved from [Link]

Sources

- 1. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. N/A,2-Amino-1-(2-bromo-6-fluorophenyl)ethanone Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Synthesis of Anxiolytic, Anticonvulsant and Antinociceptive α2/α3-GABA(A)ergic Receptor Subtype Selective Ligands as Promising Agents to Treat Anxiety, Epilepsy, as well as Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, computational and biological evaluation of new anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scihorizon.com [scihorizon.com]

- 11. researchgate.net [researchgate.net]

- 12. Glembatumumab Overview - Creative Biolabs [creativebiolabs.net]

- 13. GSRS [precision.fda.gov]

Navigating the Spectroscopic Landscape of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride: A Technical Guide

Introduction

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a substituted cathinone derivative of interest in pharmaceutical and medicinal chemistry research. As with any compound destined for biological application, rigorous structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This guide provides an in-depth analysis of the expected spectral data for this compound, offering insights into the interpretation of its key features. It is important to note that publicly available experimental spectra for this specific compound are limited; therefore, this guide is based on established spectroscopic principles and data from closely related analogs.

The Molecular Blueprint: Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Molecular Structure of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride

Caption: Chemical structure of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and the protons of the ammonium group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Protons | 7.2 - 8.0 | Multiplets | ~2-8 Hz (H-H), ~5-10 Hz (H-F) |

| -CH₂- | 4.5 - 5.0 | Singlet (broad) or Doublet | |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet |

Expertise & Experience in Interpretation:

-

Aromatic Region (7.2 - 8.0 ppm): The four protons on the fluorophenyl ring will appear as a complex series of multiplets. The electron-withdrawing nature of both the fluorine atom and the acetyl group will shift these protons downfield. The ortho, meta, and para couplings between the protons, as well as coupling to the fluorine atom, will result in overlapping signals that may be challenging to resolve without advanced 2D NMR techniques.

-

Methylene Protons (-CH₂-) (4.5 - 5.0 ppm): These two protons are situated between the electron-withdrawing carbonyl group and the protonated amino group, leading to a significant downfield shift. In a simple case, this would be a singlet. However, depending on the solvent and temperature, a broad singlet is more likely due to quadrupole broadening from the adjacent nitrogen and potential for restricted rotation. If coupling to the ammonium protons is observed, it would appear as a triplet.

-

Ammonium Protons (-NH₃⁺) (8.5 - 9.5 ppm): The protons of the hydrochloride salt of the amine will be significantly deshielded and will likely appear as a broad singlet. The broadness is due to rapid exchange with any trace water in the solvent and scalar relaxation of the second kind.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| Carbonyl Carbon (C=O) | 190 - 200 | Doublet | ~2-5 Hz |

| Aromatic C-F | 160 - 165 | Doublet | ~240-260 Hz |

| Other Aromatic Carbons | 115 - 140 | Singlets and Doublets | ~2-25 Hz |

| Methylene Carbon (-CH₂-) | 45 - 55 | Singlet |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (190 - 200 ppm): The carbonyl carbon is highly deshielded and will appear far downfield. A small coupling to the ortho-fluorine atom is expected.

-

Aromatic C-F (160 - 165 ppm): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.

-

Other Aromatic Carbons (115 - 140 ppm): The remaining aromatic carbons will show smaller two- and three-bond couplings to the fluorine atom, which can aid in their assignment.

-

Methylene Carbon (45 - 55 ppm): This carbon is shifted downfield due to the adjacent carbonyl and amino groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

NMR Acquisition and Interpretation Workflow

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

Expertise & Experience in Interpretation:

-

N-H Stretch (2800 - 3200 cm⁻¹): The broad and strong absorption in this region is a hallmark of an ammonium salt.

-

C=O Stretch (1680 - 1700 cm⁻¹): A strong, sharp peak in this region is characteristic of the carbonyl group of the ketone. Conjugation with the aromatic ring will lower the frequency compared to a simple aliphatic ketone.

-

C-F Stretch (1200 - 1300 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

Experimental Protocol for FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectral Data

For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The free base has a molecular weight of 153.15 g/mol .

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 154.07 | [M+H]⁺ | Protonated molecular ion of the free base |

| 136.06 | [M+H - H₂O]⁺ | Loss of water |

| 121.05 | [M+H - CH₂NH₂]⁺ | Loss of the aminomethyl group |

| 95.04 | [C₆H₄F]⁺ | Fluorophenyl fragment |

Expertise & Experience in Interpretation:

-

Protonated Molecular Ion ([M+H]⁺): The most important peak in the ESI-MS spectrum will be the protonated molecular ion of the free base at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for cathinones include the loss of water and cleavage of the bond between the carbonyl group and the alpha-carbon.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Use an ESI-MS system.

-

Direct Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): For further structural confirmation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Mass Spectrometry Analysis Logic

Caption: A plausible fragmentation pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, as predicted in this guide, provides a detailed roadmap for its structural confirmation. The interplay of NMR, IR, and MS data offers a self-validating system for identity and purity assessment, which is crucial for researchers in drug discovery and development. While experimental data remains the gold standard, this in-depth predictive guide serves as a valuable resource for scientists working with this and structurally related compounds.

References

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. Available at: [Link]

-

PubChem. 2-Amino-1-(2-fluorophenyl)ethanone. Available at: [Link]

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride mechanism of action

**A Technical Guide to the

Mechanism of Action of Fluorinated Synthetic Cathinones**

A Note on the Subject Compound: Initial inquiries into the specific agent, 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, reveal it is not a well-characterized pharmacologically active substance but rather a chemical precursor. This guide, therefore, focuses on the mechanism of action of the psychoactive compounds synthesized from this and similar precursors, specifically fluorinated synthetic cathinones like 2-Fluoromethcathinone (2-FMC).

Introduction to Synthetic Cathinones

Synthetic cathinones are a class of psychoactive substances structurally derived from cathinone, the primary active alkaloid in the khat plant (Catha edulis)[1]. These compounds are β-keto analogues of phenethylamines, a structural class that includes well-known stimulants like amphetamine and methamphetamine[1][2][3][4]. The defining feature of a cathinone is a ketone group at the beta (β) carbon of the phenethylamine backbone[2][5][6].

The clandestine synthesis of cathinone derivatives, often to circumvent controlled substance laws, has led to a vast number of structurally diverse compounds[7][8]. These modifications, such as the addition of a fluorine atom to the phenyl ring, significantly alter the pharmacological profile of the resulting molecule[9]. This guide will elucidate the core mechanism by which these agents, particularly fluorinated derivatives, exert their profound effects on the central nervous system.

Primary Pharmacological Target: Monoamine Transporters

The principal physiological targets for synthetic cathinones are the plasma membrane monoamine transporters[2][3][10][11]. These transporters, which belong to the Solute Carrier 6 (SLC6) family of proteins, are responsible for the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the presynaptic neuron[2][3]. This reuptake process is crucial for terminating neurotransmitter signaling and maintaining homeostatic balance.

The three key transporters involved are:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

By disrupting the normal function of these transporters, synthetic cathinones cause a rapid and sustained increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain[2][3][10]. This surge in synaptic monoamines is the foundational event that leads to the psychostimulant, euphoric, and entactogenic effects reported by users[12][13].

Dual Mechanisms of Action: A Spectrum of Activity

Synthetic cathinones do not all interact with monoamine transporters in the same way. Their actions can be broadly categorized into two primary mechanisms: uptake inhibition (acting as "blockers") and substrate-mediated release (acting as "releasers")[2][3][10].

Transporter Inhibitors ("Blockers")

Similar to cocaine, some synthetic cathinones act as potent inhibitors of monoamine transporters[11][12]. They bind to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters from the synapse. This blockade leads to an accumulation of monoamines in the synaptic cleft, thereby enhancing and prolonging their signaling. Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are classic examples of potent transporter inhibitors[2][10][13].

Transporter Substrates ("Releasers")

Other synthetic cathinones, particularly ring-substituted derivatives like mephedrone and the fluorinated cathinones, act as transporter substrates, a mechanism more akin to amphetamine[2][10]. This is a more complex, two-fold process:

-

Competitive Uptake: The cathinone molecule is recognized by the transporter and is itself transported into the presynaptic neuron, competing with endogenous monoamines for uptake.

-

Transporter Reversal: Once inside the neuron, the cathinone disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. This disruption leads to an increase in cytosolic monoamine concentrations. The elevated intracellular monoamine levels, combined with the action of the cathinone on the plasma membrane transporter, cause the transporter to reverse its direction of flow, actively pumping dopamine, norepinephrine, and serotonin out of the neuron and into the synapse[2][10][12].

The following diagram illustrates the dual mechanisms of action of synthetic cathinones at a monoaminergic synapse.

Caption: Dual mechanisms of synthetic cathinones at the monoamine transporter.

The Influence of Fluorination: A Case Study of 2-FMC

The addition of a fluorine atom to the phenyl ring, as seen in 2-Fluoromethcathinone (2-FMC), modifies its interaction with monoamine transporters. 2-FMC acts as a norepinephrine-dopamine releasing agent (NDRA)[14][15].

Pharmacological data indicates that 2-FMC is a potent releaser of dopamine and norepinephrine[14][15]. Studies have shown its half-maximal effective concentration (EC50) for dopamine release to be approximately 48.7 nM[14][15]. This potency is comparable to that of methcathinone. However, 2-FMC appears to be more selective or efficacious in inducing dopamine release over norepinephrine release when compared to its non-fluorinated counterpart[14][15]. This preference for dopamine systems likely contributes to its potent psychostimulant and rewarding properties.

The position of the fluorine atom on the phenyl ring is critical. For instance, 3-Fluoromethcathinone (3-FMC) has been shown to elevate extracellular levels of both dopamine and serotonin, suggesting a broader mechanism of action than the 2-fluoro isomer[16][17]. This highlights how subtle structural changes can significantly alter the selectivity and effects of these compounds.

Downstream Cellular Effects and Neurotoxicity

The massive, non-physiological increase in synaptic monoamines induced by synthetic cathinones can lead to significant downstream effects, including neurotoxicity. Research on compounds like 3-FMC has demonstrated that exposure can induce:

-

Oxidative Stress: A concentration-dependent increase in the production of reactive oxygen species (ROS) within neuronal cells[18].

-

Mitochondrial Dysfunction: Impairment of mitochondrial function, a key factor in cellular energy production and survival[16].

-

Activation of Autophagy and Apoptosis: At higher concentrations, these compounds can trigger programmed cell death pathways, suggesting a direct neurotoxic potential[18].

These cellular stress pathways likely contribute to the long-term adverse neurological consequences associated with the abuse of synthetic cathinones.

Experimental Protocols for Mechanistic Elucidation

The mechanisms of action for synthetic cathinones are determined through a series of established in vitro assays. These protocols are essential for quantifying the potency and efficacy of new analogues at each monoamine transporter.

Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to block the normal function of the transporter, yielding an IC50 value (the concentration at which 50% of transporter activity is inhibited).

Step-by-Step Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK 293) cells, stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter, are cultured in multi-well plates[19].

-

Pre-incubation: Cultured cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., 2-FMC).

-

Uptake Initiation: A radiolabeled monoamine substrate, such as [³H]dopamine, is added to the wells to initiate the uptake process[19].

-

Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter[19].

-

Data Analysis: The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Neurotransmitter Release Assay

This assay determines if a compound acts as a substrate ("releaser") by measuring its ability to evoke the release of pre-loaded neurotransmitters.

Step-by-Step Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions (e.g., striatum for dopamine).

-

Pre-loading: The synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine) by incubating them in its presence.

-

Washing: The synaptosomes are washed to remove any external radiolabeled monoamine.

-

Initiation of Release: The pre-loaded synaptosomes are exposed to various concentrations of the test compound.

-

Quantification: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured via scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration of the test compound that elicits 50% of the maximum possible release.

The workflow for these crucial in vitro assays is depicted below.

Caption: Workflow for key in vitro transporter function assays.

Quantitative Comparison of Cathinone Derivatives

The following table summarizes representative inhibitory (IC50) and release (EC50) data for several synthetic cathinones, illustrating the impact of structural modifications on their interaction with monoamine transporters. Values are in nM.

| Compound | DAT IC50 | NET IC50 | SERT IC50 | DA EC50 | 5-HT EC50 | Primary Mechanism |

| Cocaine | 280 | 310 | 330 | >10,000 | >10,000 | Inhibitor |

| Amphetamine | 650 | 110 | 3800 | 24 | >10,000 | Releaser |

| Methcathinone | 78 | 113 | 1238 | 50 | 733 | Releaser |

| Mephedrone (4-MMC) | 127 | 99 | 508 | 98 | 112 | Releaser |

| 2-FMC | ~1000 | ~1000 | >10,000 | 48.7 | >10,000 | Releaser |

| MDPV | 2.4 | 4.7 | 258 | >10,000 | >10,000 | Inhibitor |

Data compiled from multiple sources for comparative purposes. Absolute values may vary between studies.

This data illustrates that while both 2-FMC and MDPV are potent psychoactive compounds, their mechanisms are fundamentally different. 2-FMC is a potent dopamine releaser with weak inhibitory action, whereas MDPV is an exceptionally potent DAT/NET inhibitor with no releasing activity.

Conclusion

The mechanism of action of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is best understood through the pharmacology of its derivatives, such as 2-FMC. These fluorinated synthetic cathinones are potent psychostimulants that primarily target monoamine transporters. They function predominantly as transporter substrates, inducing the release of dopamine and norepinephrine, which leads to a rapid and substantial increase in the synaptic concentration of these neurotransmitters. The specific position of the fluorine atom significantly influences the compound's selectivity and potency. While these actions produce powerful stimulant effects, they are also associated with significant cellular stress and potential neurotoxicity. The continued study of these compounds using validated in vitro assays is critical for understanding their pharmacology and public health risks.

References

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]

-

López-Arnau, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. Available at: [Link]

-

Cameron, K. N., et al. (2018). Chapter 4 - Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. International Review of Neurobiology. Available at: [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2018). Neuropharmacology of Synthetic Cathinones. PubMed. Available at: [Link]

-

Eltit, J. M., et al. (2024). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. Advances in Pharmacology. Available at: [Link]

-

Wikipedia. (n.d.). 2-Fluoromethcathinone. Wikipedia. Available at: [Link]

-

Eltit, J. M., et al. (2024). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. PubMed. Available at: [Link]

-

HandWiki. (2025). Chemistry:2-Fluoromethcathinone. HandWiki. Available at: [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. Available at: [Link]

-

Rosenbaum, C. D., & Carreiro, S. P. (2016). Novel Psychoactive Substances: Synthetic Cathinones and Cannabinoid Receptor Agonists. In Neuropathology of Drug Addictions and Substance Misuse. Available at: [Link]

-

Grokipedia. (n.d.). 3-Fluoromethcathinone. Grokipedia. Available at: [Link]

-

Dutch City Sales. (n.d.). 2-fmc: effects, dosage, benefit and where to buy. research chemicals. Available at: [Link]

-

Drug Enforcement Administration. (n.d.). Synthetic Cathinones. DEA.gov. Available at: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. Available at: [Link]

-

Wójcicki, M., et al. (2020). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. PubMed Central. Available at: [Link]

-

Wójtowicz, A., et al. (2019). The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells. PubMed Central. Available at: [Link]

-

Guedes de Pinho, P., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PubMed Central. Available at: [Link]

-

Taylor & Francis. (n.d.). 3-Fluoromethcathinone – Knowledge and References. Taylor & Francis. Available at: [Link]

-

OUCI. (n.d.). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. OUCI. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone. PubChem. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanone. PubChem. Available at: [Link]

-

Guedes de Pinho, P., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Substituted cathinone. Wikipedia. Available at: [Link]

-

Eshleman, A. J., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. PubMed Central. Available at: [Link]

Sources

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 7. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dea.gov [dea.gov]

- 10. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Psychoactive Substances: Synthetic Cathinones and Cannabinoid Receptor Agonists | Anesthesia Key [aneskey.com]

- 14. 2-Fluoromethcathinone - Wikipedia [en.wikipedia.org]

- 15. Chemistry:2-Fluoromethcathinone - HandWiki [handwiki.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Strategic Selection of Starting Materials for the Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

An In-depth Technical Guide:

Abstract

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a pivotal intermediate in the synthesis of various neurologically active pharmaceutical agents.[1] Its molecular architecture, featuring a primary amine alpha to a ketone, makes it a versatile synthon. This guide provides a comprehensive analysis of the primary and most field-proven synthetic routes, focusing on the strategic selection of starting materials and the underlying chemical principles that govern reaction pathways. We will dissect the synthesis into two core stages: the formation of a key α-haloketone intermediate and the subsequent introduction of the amino moiety. Methodologies such as the Gabriel synthesis and the Delepine reaction are critically evaluated, offering researchers a robust framework for process development, optimization, and scale-up.

Introduction: The Strategic Importance of α-Amino Ketones

The α-amino ketone motif is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[2][3][4] The target molecule, 2-Amino-1-(2-fluorophenyl)ethanone[5], and its hydrochloride salt[6], are of particular interest. The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity of the final drug product.[7]

This guide moves beyond a simple recitation of protocols. It aims to provide a causal understanding of why certain starting materials and reaction sequences are preferred, empowering scientists to troubleshoot and adapt these methods for their specific research and development objectives. The most reliable and industrially scalable syntheses hinge on a common strategy: the preparation of an α-haloketone followed by nucleophilic substitution to introduce the amine.

The Cornerstone Intermediate: 2-Bromo-1-(2-fluorophenyl)ethanone

The most direct pathway to the target compound begins with the synthesis of an α-haloketone, typically 2-bromo-1-(2-fluorophenyl)ethanone.[8] This intermediate is highly reactive and serves as an excellent electrophile for the subsequent amination step.

Starting Material: 2'-Fluoroacetophenone

The logical precursor to the α-bromoketone is 2'-fluoroacetophenone. This starting material can be synthesized via a classic Friedel-Crafts acylation of fluorobenzene with acetyl chloride, typically using a Lewis acid catalyst like aluminum chloride.[9]

Synthesis Protocol: α-Bromination of 2'-Fluoroacetophenone

The conversion of 2'-fluoroacetophenone to 2-bromo-1-(2-fluorophenyl)ethanone is achieved via electrophilic α-halogenation. While elemental bromine can be used, reagents like N-Bromosuccinimide (NBS) or copper(II) bromide often provide better control and selectivity, especially on a larger scale.[10][11]

Experimental Protocol: Bromination using Copper(II) Bromide

-

Setup: A round-bottom flask is charged with 1-(2-fluorophenyl)ethanone and ethyl acetate as the solvent.

-

Reagent Addition: Copper(II) bromide (approx. 2.1 equivalents) is added to the mixture.

-

Reaction: The mixture is heated to reflux (around 60-80°C) and stirred for several hours (e.g., 12 hours).[11] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and filtered to remove the copper(I) bromide byproduct.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 2-bromo-1-(2-fluorophenyl)ethanone.[11][12]

Causality and Optimization:

-

Why Copper(II) Bromide? CuBr₂ acts as both a source of bromine and a Lewis acid catalyst, promoting the formation of the enol or enolate intermediate required for bromination. This method can be milder and more selective than using liquid Br₂, reducing the formation of poly-brominated side products.

-

Solvent Choice: Ethyl acetate is a common choice due to its suitable boiling point and ability to dissolve the starting material. Chloroform is another alternative.

Workflow Visualization

Caption: Synthesis of the key α-bromoketone intermediate.

Introducing the Amino Group: A Comparative Analysis

With the key electrophile, 2-bromo-1-(2-fluorophenyl)ethanone, in hand, the next critical step is the nucleophilic substitution to install the primary amine. Direct amination with ammonia is often problematic, leading to a mixture of primary, secondary, and tertiary amines due to over-alkylation.[13][14] Therefore, more controlled methods are required.

Method A: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, effectively preventing over-alkylation.[13][15][16] It utilizes potassium phthalimide as a protected form of ammonia.

3.1.1 Mechanistic Rationale The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, rendering it non-nucleophilic. However, upon deprotonation with a base, the resulting phthalimide anion is an excellent nucleophile.[13] It reacts with the α-bromoketone in a clean Sₙ2 reaction. The bulky phthalimide group sterically hinders any further alkylation on the nitrogen atom.[14][15] The primary amine is then liberated in a subsequent step.

3.1.2 Experimental Protocol

-

N-Alkylation: 2-bromo-1-(2-fluorophenyl)ethanone is reacted with potassium phthalimide in a polar aprotic solvent like Dimethylformamide (DMF) with heating.

-

Amine Liberation (Ing-Manske Procedure): The resulting N-alkylated phthalimide intermediate is cleaved using hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol under reflux.[16][17] This step is often preferred over harsh acidic or basic hydrolysis.

-

Workup: The reaction forms a stable phthalhydrazide precipitate, which can be filtered off. The desired primary amine remains in the filtrate.

-

Salt Formation: The filtrate containing 2-Amino-1-(2-fluorophenyl)ethanone is treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ether) to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Method B: The Delepine Reaction

An alternative to the Gabriel synthesis is the Delepine reaction, which uses hexamethylenetetramine (HMTA or hexamine) as the amine source.[18]

3.2.1 Mechanistic Rationale HMTA reacts with the α-bromoketone to form a quaternary ammonium salt. This salt is stable and can be isolated. Subsequent hydrolysis of this salt in acidic conditions (typically with ethanolic HCl) breaks down the HMTA cage, liberating the primary amine as its hydrochloride salt.[18]

3.2.2 Experimental Protocol

-

Quaternization: 2-bromo-1-(2-fluorophenyl)ethanone is dissolved in a solvent system (e.g., tetrahydrofuran/water or chloroform) and treated with one equivalent of HMTA.[18] The quaternary salt usually precipitates and is stirred for several hours at room temperature.

-

Hydrolysis: The isolated salt is then refluxed in a mixture of ethanol and concentrated hydrochloric acid.

-

Isolation: The reaction mixture is cooled, and the precipitated 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is collected by filtration, washed with a cold solvent like ethanol, and dried.

Visualization of Amination Pathways

Caption: Comparative workflows for the amination step.

Method Comparison

| Parameter | Gabriel Synthesis | Delepine Reaction |

| Starting Materials | Potassium Phthalimide, Hydrazine Hydrate | Hexamethylenetetramine (HMTA) |

| Yield | Generally good to excellent | Good to excellent |

| Purity | High; phthalhydrazide byproduct is easily filtered. | High; product precipitates directly as the salt. |

| Scalability | Well-established for industrial scale. | Also suitable for large-scale synthesis. |

| Safety/Handling | Hydrazine is toxic and requires careful handling. | HMTA is relatively safe; uses conc. HCl. |

| Key Advantage | Extremely reliable for clean primary amine synthesis. | Often a one-pot or two-step process yielding the final salt directly. |

Conclusion

The synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is most reliably achieved through a multi-step process commencing with readily available starting materials. The optimal and most validated pathway involves the α-bromination of 2'-fluoroacetophenone to form the key intermediate, 2-bromo-1-(2-fluorophenyl)ethanone . Subsequently, the introduction of the primary amino group is best accomplished using controlled methods that prevent over-alkylation. Both the Gabriel synthesis , using potassium phthalimide and hydrazine, and the Delepine reaction , using hexamethylenetetramine, represent robust, high-yielding, and scalable choices. The selection between these two methods may depend on specific laboratory constraints, including the handling of hydrazine, and desired process flow, as the Delepine reaction can directly yield the final hydrochloride salt. This strategic approach provides a dependable foundation for the consistent and high-purity production of this valuable pharmaceutical intermediate.

References

-

Bar-Noy, S., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 253-274. [Link]

-

Kumar, A., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5063. [Link]

-

Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-fluorobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Autechaux, A. (n.d.). Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

-

Kaseda, H., Noguchi, T., & Kido, R. (1973). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry, 74(1), 127-133. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

- Google Patents. (n.d.). DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 446-52-6 | 2-Fluorobenzaldehyde. Retrieved from [Link]

-

Save My Exams. (n.d.). Synthetic Routes | OCR A-Level Chemistry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-2-(4'-fluorophenyl)acetonitrile. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]

-

SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Save My Exams. (n.d.). Two-Stage Organic Synthetic Routes. Retrieved from [Link]

-

YouTube. (2020). Synthetic Routes 2. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

- 1. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride [myskinrecipes.com]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1-(2-fluorophenyl)ethanone | C8H8FNO | CID 13290662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 8. 2-Bromo-1-(2-fluorophenyl)ethanone [oakwoodchemical.com]

- 9. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is fundamental for successful formulation, process development, and ensuring reliable outcomes in preclinical and clinical studies. This document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the critical factors that influence this property.

Introduction to 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a chemical intermediate with a molecular formula of C₈H₉ClFNO and a molecular weight of 189.61 g/mol .[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an amine hydrochloride salt, dictates its physicochemical properties, including its solubility. The presence of the hydrochloride salt significantly increases the polarity of the molecule, suggesting a higher affinity for polar solvents compared to its free base form.[2] The oral bioavailability and overall efficacy of a drug candidate are often linked to its aqueous solubility.[3] Poor solubility can lead to challenges in formulation and may result in low and variable absorption in the body.[4][5]

Physicochemical Properties Overview:

| Property | Value/Information | Source |

| Molecular Formula | C₈H₉ClFNO | [1] |

| Molecular Weight | 189.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical for similar amine hydrochlorides) | [6] |

| LogP (Computed) | 1.3889 | [1] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [1] |

Theoretical Framework of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution.[3] The principle of "like dissolves like" is a guiding concept; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2] For 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, its ionic nature due to the hydrochloride salt makes it predisposed to solubility in polar solvents, especially water.[6]

Several factors critically influence the solubility of this compound:

-

pH: As an amine hydrochloride, the solubility of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is expected to be pH-dependent. In acidic to neutral aqueous solutions, the amine group will be protonated, enhancing its solubility.[7][8] The World Health Organization (WHO) recommends determining the pH-solubility profile over a pH range of 1.2 to 6.8 for biopharmaceutics classification.[9]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents (e.g., water, methanol, ethanol) are expected to be effective solvents due to their ability to form hydrogen bonds and solvate the ions.

-

Common Ion Effect: The presence of a common ion (chloride ions) in the solution can decrease the solubility of the hydrochloride salt.[10]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility, which is the concentration of a compound in a saturated solution in equilibrium with the solid phase, is a key thermodynamic parameter.[11] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[11][12][13]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask method:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

Materials:

-

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, tetrahydrofuran)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.[11]

-

Add a precise volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[14]

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[11]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.[13]

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[4][15]

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (where it is freely soluble) and create a series of calibration standards.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[15][16]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the dissolved compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

Expected Solubility Profile

Table 2: Predicted Solubility of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | High (Polar Protic) | Highly Soluble | The ionic hydrochloride salt will readily dissociate and be solvated by polar water molecules.[6] |

| Methanol | CH₃OH | High (Polar Protic) | Soluble | The hydroxyl group can hydrogen bond with the solute, and its polarity is sufficient to dissolve the salt. |

| Ethanol | C₂H₅OH | Medium-High (Polar Protic) | Soluble to Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Isopropanol | C₃H₇OH | Medium (Polar Protic) | Slightly Soluble | The increasing non-polar character of the alkyl chain will reduce its ability to solvate the ionic compound. |

| Acetonitrile | CH₃CN | Medium (Polar Aprotic) | Slightly to Sparingly Soluble | While polar, it is aprotic and less effective at solvating ions compared to protic solvents. |

| Acetone | (CH₃)₂CO | Medium (Polar Aprotic) | Slightly to Sparingly Soluble | Similar to acetonitrile in its solvating ability for ionic compounds. |

| Ethyl Acetate | C₄H₈O₂ | Low | Sparingly Soluble to Insoluble | The low polarity makes it a poor solvent for ionic salts. |

| Tetrahydrofuran (THF) | C₄H₈O | Low-Medium | Sparingly Soluble | Although an ether, its cyclic structure provides some polarity, but it is generally a poor solvent for salts. |

| Dichloromethane (DCM) | CH₂Cl₂ | Low | Insoluble | A non-polar aprotic solvent that will not effectively solvate the ionic compound. |

| Hexane | C₆H₁₄ | Very Low (Non-polar) | Insoluble | A non-polar hydrocarbon that is a very poor solvent for polar and ionic compounds. |

Factors Influencing Experimental Outcomes

Several experimental parameters can influence the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can have different solubility. It is important to characterize the solid form used in the experiment.[9]

-

pH of the Medium: For ionizable compounds, the pH of the aqueous medium must be accurately controlled and measured before and after the experiment.[11]

-

Temperature Control: Maintaining a constant and uniform temperature throughout the equilibration period is crucial.[17]

-

Agitation Rate: The rate of shaking should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Filtration: Adsorption of the compound onto the filter membrane can lead to erroneously low solubility values. It is important to select an appropriate filter material and potentially discard the initial portion of the filtrate.

Conclusion

The solubility of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a critical parameter that dictates its handling, formulation, and ultimately its utility in research and development. As an amine hydrochloride salt, it is predicted to be highly soluble in polar protic solvents, with its aqueous solubility being pH-dependent. The shake-flask method remains the most reliable approach for obtaining accurate equilibrium solubility data. By carefully controlling experimental variables and employing a validated analytical method for quantification, researchers can obtain high-quality data to guide their scientific endeavors.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Solubility of Things. Methylamine hydrochloride. [Link]

-

World Health Organization. Annex 4. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). [Link]

-

Summary of solubility measurement protocols of each company before harmonization. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

-

National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

MySkinRecipes. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid? (2017-03-01). [Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

-

Chemsrc. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1. (2025-08-22). [Link]

-

PubChem. 2-Amino-1-(4-fluorophenyl)ethanone. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride [ 93102-96-6 ]. [Link]

-

Oakwood Chemical. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. [Link]

-

National Institutes of Health. 2-Amino-1-(2-fluorophenyl)ethanone. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

precisionFDA. 2-AMINO-1-(2-CHLOROPHENYL)ETHANONE HYDROCHLORIDE. [Link]

-

Dana Bioscience. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. who.int [who.int]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. biorelevant.com [biorelevant.com]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to the Research Applications of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

Abstract: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a synthetically versatile aminoketone that serves as a crucial building block in medicinal chemistry and neuropharmacology. Its structure, featuring a primary amine, a reactive ketone, and an ortho-fluorinated phenyl ring, provides a unique scaffold for the development of novel chemical entities. This guide explores the compound's physicochemical properties, synthesis, and reactivity, focusing on its principal applications as a precursor for central nervous system (CNS) active agents and as a reference standard in forensic analysis. Detailed experimental protocols for synthetic modification and analytical characterization are provided to empower researchers in drug discovery and related scientific fields.

Compound Profile and Physicochemical Properties

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is primarily utilized as a key intermediate in organic synthesis.[1] Its bifunctional nature—possessing both a primary amine and a ketone—allows for a wide array of chemical transformations, making it a valuable starting material for constructing more complex molecules.[1] The presence of a fluorine atom at the ortho position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, a common strategy in modern drug design to enhance metabolic stability or binding affinity.

Table 1: Physicochemical Properties of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

| Property | Value | Source |

| CAS Number | 93102-96-6 | [2][3] |

| Molecular Formula | C₈H₉ClFNO | [2][3] |

| Molecular Weight | 189.62 g/mol | [2] |

| Purity | Typically ≥97% | [2][3] |

| Appearance | Solid (form may vary) | |

| Storage | Room temperature, dry conditions | [1][2] |

| SMILES | FC1=CC=CC=C1C(CN)=O.[H]Cl | [3] |

| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N | [2] |

Synthesis and Chemical Reactivity

The synthesis of 2-Amino-1-(2-fluorophenyl)ethanone typically originates from its corresponding acetophenone precursor, 2'-fluoroacetophenone. A common synthetic route involves the bromination of the α-carbon followed by an amination reaction.

A plausible synthetic pathway is outlined below. This process begins with the α-bromination of 2'-fluoroacetophenone to yield an intermediate α-bromo-ketone. This intermediate is then reacted with an amine source, such as hexamine, followed by hydrolysis (a method analogous to the Delepine reaction) to yield the primary amine.[4]

Caption: General workflow for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanone HCl.

The reactivity of this compound is governed by its two primary functional groups:

-

Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for creating phenylethanolamine derivatives.

-

Amine Alkylation/Acylation: The primary amine is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, or reductive amination to introduce various substituents, thereby enabling the creation of a large library of derivatives.

-

Cyclization Reactions: The bifunctional nature of the molecule allows for its use in synthesizing heterocyclic systems, such as indazoles or other fused ring structures, which are common motifs in pharmacologically active compounds.[5]

Potential Research Applications

The primary value of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in a research context lies in its role as a scaffold for chemical synthesis.

Medicinal Chemistry and Drug Discovery